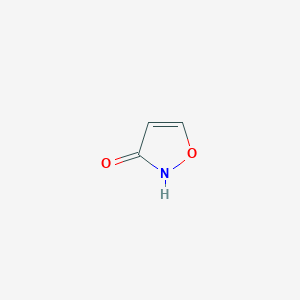

1,2-Oxazol-3-OL

Descripción general

Descripción

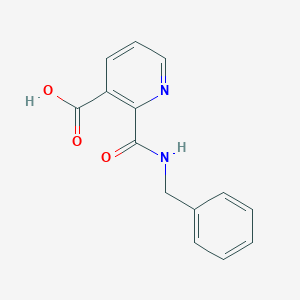

1,2-Oxazol-3-OL, also known as 3(2H)-isoxazolone, is a compound with the CAS Number: 5777-20-8 . It has a molecular weight of 85.06 . Oxazole is the parent compound for a vast class of heterocyclic aromatic organic compounds . These are azoles with an oxygen and a nitrogen separated by one carbon .

Synthesis Analysis

The synthesis of oxazoles, including 1,2-Oxazol-3-OL, can be achieved through various methods. The classic synthetic route is the Robinson–Gabriel synthesis by dehydration of 2-acylaminoketones . The Fischer oxazole synthesis from cyanohydrins and aldehydes is also widely used .Molecular Structure Analysis

The molecular structure of 1,2-Oxazol-3-OL is represented by the linear formula C3H3NO2 . The InChI code for this compound is 1S/C3H3NO2/c5-3-1-2-6-4-3/h1-2H, (H,4,5) .Chemical Reactions Analysis

Oxazoles, including 1,2-Oxazol-3-OL, can undergo various chemical reactions. Electrophilic aromatic substitution usually occurs at C5 . Nucleophilic aromatic substitution takes place with leaving groups at C2 .Physical And Chemical Properties Analysis

Oxazole is a colorless liquid under normal conditions with a characteristic smell . The ring structure of Oxazole is planar and aromatic . The aromaticity is due to the 6 π electrons forming a conjugated system . This aromaticity makes the compound more stable, with a boiling point of 70-72°C and a melting point of -25°C . The molecular weight of oxazole is approximately 71.08 g/mol .Aplicaciones Científicas De Investigación

Coordination Chemistry and Asymmetric Synthesis

- Oxazoline ligands, closely related to 1,2-Oxazol-3-OL, are utilized as chiral auxiliaries in transition metal-catalyzed asymmetric syntheses. They offer versatility in ligand design and straightforward synthesis from readily available precursors (Gómez, Muller, & Rocamora, 1999).

Synthetic Methodologies and Applications

- The 1,3-oxazole scaffold, a derivative of 1,2-Oxazol-3-OL, is widely used in medicinal, pharmaceutical, agrochemical, and material sciences. Its synthetic methodologies and applications have been extensively explored in recent research (Shinde et al., 2022).

Photophysical Properties and Antimicrobial Activity

- Derivatives of 1,2-Oxazol-3-OL have been synthesized and studied for their fluorescent properties and potential antimicrobial activity. These compounds exhibit significant absorption and emission ranges, making them candidates for various applications in biological and chemical studies (Phatangare et al., 2013).

Catalyst-Free Synthesis

- A novel approach for synthesizing oxazol-2(3H)-ones, which are significant in drug development and organic synthesis, involves a catalyst-free process. This method highlights the evolution of simpler and more efficient synthetic strategies for oxazole derivatives (Song et al., 2021).

Biological Activities

- Oxazole derivatives are recognized for a broad spectrum of biological activities, drawing attention from researchers for their therapeutic potential in medical applications (Kakkar & Narasimhan, 2019).

Catalytic Synthesis

- The synthesis of 4-(hetero)aryl substituted 5-(2-oxoethyl) oxazol-2(3H)-ones through a catalytic process demonstrates the versatility and importance of oxazole derivatives in various chemical reactions (Boersch et al., 2016).

Regioselective Synthesis

- Highly regioselective synthesis of 1,2-oxazol derivatives through dipolar cycloaddition highlights the importance of oxazole compounds in achieving specific molecular architectures (Jiang et al., 2016).

Transition-Metal-Free Synthesis

- The development of metal-free methods for the synthesis of oxazole heterocycles is an important advancement, given the toxicity and cost of metal-catalyzed reactions. This approach emphasizes the growing interest in environmentally friendly and sustainable chemical processes (Ibrar et al., 2016).

Electro-Optical and Charge Transport Properties

- Studies on the structural, electro-optical, charge transport, and nonlinear optical properties of oxazole derivatives provide insights into their potential applications in fields like organic electronics and photovoltaics (Irfan et al., 2018).

Synthesis and Cation Recognition

- Research on the synthesis of 1,3-oxazoles and their ability to recognize certain cations showcases the potential of oxazole derivatives in sensor technology and material science (García-Ramírez et al., 2019).

Oxazole in Drug Discovery

- Oxazole-based compounds are explored as anticancer agents, highlighting their significance in the development of new therapeutic drugs. Their ability to interact with various enzymes and receptors makes them valuable in medicinal chemistry (Chiacchio et al., 2020).

Mecanismo De Acción

Direcciones Futuras

Oxazoles, including 1,2-Oxazol-3-OL, continue to attract the attention of researchers due to their synthetic availability, special chemical and biological properties, and widespread practical use . Many oxazoles possess different types of biological activity, making them the subject of research in medicinal chemistry . Future directions may include the development of new synthetic methods and the exploration of their biological activities .

Propiedades

IUPAC Name |

1,2-oxazol-3-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H3NO2/c5-3-1-2-6-4-3/h1-2H,(H,4,5) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FUOSTELFLYZQCW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CONC1=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H3NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

85.06 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

5777-20-8 | |

| Record name | 1,2-oxazol-3-ol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

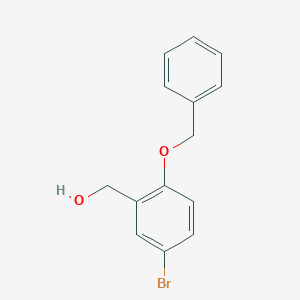

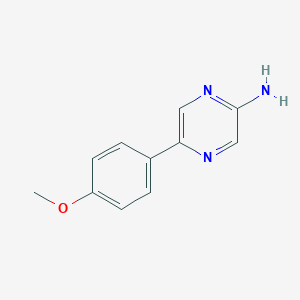

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-Azabicyclo[3.1.0]hexane-1-carboxylic acid hydrochloride](/img/structure/B176746.png)

![3-Hydroxy-10,13-dimethyl-3,4,7,8,9,11,12,14,15,16-decahydrocyclopenta[a]phenanthren-17-one](/img/structure/B176749.png)

![7-Iodo-3,5-dihydroimidazo[2,1-b]quinazolin-2(1H)-one](/img/structure/B176761.png)